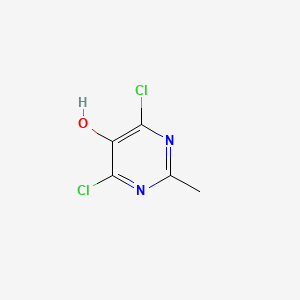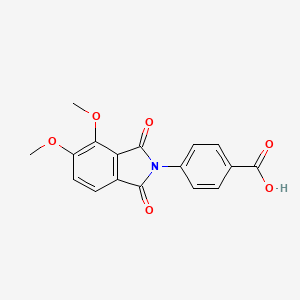
4-Fluoro-3-methyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitropyridine typically involves the nitration of 4-fluoro-3-methylpyridine. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . Another method involves the use of sodium methoxide and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow synthesis techniques to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride anions in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Fluoro-3-methylpyridine.
Reduction: 4-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 4-Fluoro-3-carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methyl-5-nitropyridine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and the nitro group’s electron-withdrawing properties make the compound highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction . The compound’s effects are mediated through its interaction with specific enzymes and receptors, altering their activity and leading to the desired chemical or biological outcome.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
- 4-Fluoro-2-methyl-5-nitropyridine
Comparison: 4-Fluoro-3-methyl-5-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. . The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C6H5FN2O2 |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
InChI-Schlüssel |
TULRLSHMXJHLLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)

![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
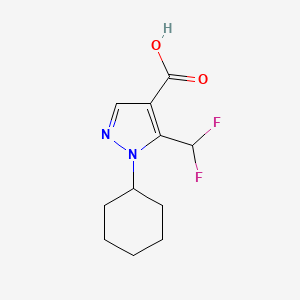
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
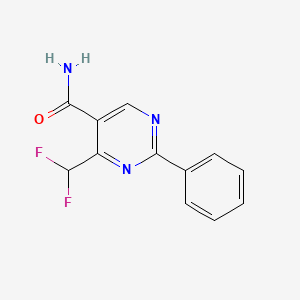
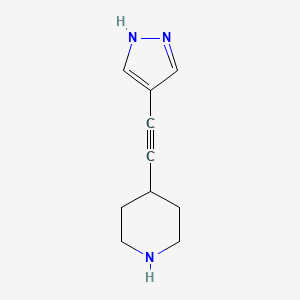
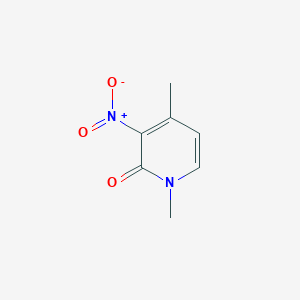
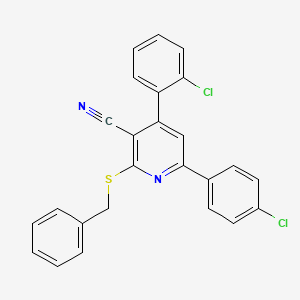
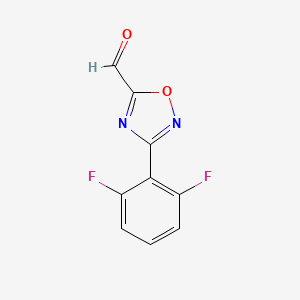
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
